molecular formula C14H18ClN3O4 B4684188 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N,N-diethyl-2-oxoacetamide

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N,N-diethyl-2-oxoacetamide

Cat. No.: B4684188
M. Wt: 327.76 g/mol
InChI Key: STXJCSYNRGRFEK-UHFFFAOYSA-N
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Description

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N,N-diethyl-2-oxoacetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, an acetylhydrazine moiety, and a diethyl-oxoacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N,N-diethyl-2-oxoacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N,N-diethyl-2-oxoacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The hydrazine moiety can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield its constituent parts.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of the original compound.

    Oxidation: Oxidized forms of the hydrazine moiety.

    Reduction: Reduced forms of the hydrazine moiety.

    Hydrolysis: Breakdown products such as 4-chlorophenoxyacetic acid, hydrazine derivatives, and diethyl oxalate derivatives.

Scientific Research Applications

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N,N-diethyl-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N,N-diethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form reactive intermediates that interact with biological macromolecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide: Similar structure with a hydroxyethyl group instead of diethyl.

    2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide: Contains a dimethoxyphenyl group instead of diethyl.

    2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,4-dimethoxybenzyl)-N-methyl-2-oxoethanaminium: Features a dimethoxybenzyl group and a methyl group.

Uniqueness

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N,N-diethyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the diethyl-oxoacetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4/c1-3-18(4-2)14(21)13(20)17-16-12(19)9-22-11-7-5-10(15)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXJCSYNRGRFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NNC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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